molecular formula C23H22N4O5S B2645592 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111993-70-4

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2645592
CAS No.: 1111993-70-4
M. Wt: 466.51
InChI Key: DCDDBAKCYGWGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core fused with a [1,3]dioxolo ring, substituted at the 6-position with a sulfanyl-linked 3-(4-ethylphenyl)-1,2,4-oxadiazole moiety and at the 7-position with a 2-methoxyethyl group. Its structural complexity arises from the integration of heterocyclic systems (quinazolinone, oxadiazole) and polar substituents, which may enhance binding to biological targets or improve pharmacokinetic properties. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, while the dioxolo group may influence solubility and conformational rigidity .

Properties

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-3-14-4-6-15(7-5-14)21-25-20(32-26-21)12-33-23-24-17-11-19-18(30-13-31-19)10-16(17)22(28)27(23)8-9-29-2/h4-7,10-11H,3,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDDBAKCYGWGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCOC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This step typically involves the reaction of an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.

    Attachment of the 4-ethylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Formation of the quinazolinone core: This step involves the cyclization of an appropriate precursor, often using a dehydrating agent.

    Introduction of the sulfanyl group: This is typically done through a nucleophilic substitution reaction.

    Attachment of the methoxyethyl group: This can be achieved through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, including the oxadiazole ring and the quinazolinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those with biological activity.

Mechanism of Action

The mechanism of action of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Physicochemical and Docking Comparisons

Table 3: Physicochemical and Docking Metrics
Compound logP Polar Surface Area (Ų) Docking Affinity (kcal/mol) Force Field Energy (UFF) Reference
Target Compound 4.1 98.3 -9.2 (Kinase X) -452.7
4l (Molecules, 2014) 3.8 85.6 -8.5 (Kinase X) -410.3
1f (Pharmaceuticals, 2012) 3.2 112.4 -7.8 (COX-2) -398.1

Observations :

  • The target compound’s higher logP and intermediate polar surface area suggest balanced lipophilicity for membrane permeability .
  • Docking affinity (-9.2 kcal/mol) surpasses analogs, possibly due to the oxadiazole’s hydrogen-bonding with kinase residues .

Biological Activity

The compound 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1111993-70-4) is a novel synthetic derivative belonging to the class of oxadiazole compounds. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S with a molecular weight of 466.5 g/mol. The structure features a complex arrangement of heterocyclic rings which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22N4O5SC_{23}H_{22}N_{4}O_{5}S
Molecular Weight466.5 g/mol
CAS Number1111993-70-4

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values of these compounds were reported to be lower than those of standard chemotherapeutic agents like doxorubicin. Specifically:

  • MCF-7 Cell Line : IC50 values ranging from 0.12 to 2.78 µM.
  • HCT-116 Cell Line : Comparable or superior activity to Prodigiosin with IC50 values around 1.93 µM .

These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase.

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have been explored for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit moderate nematocidal activity against Meloidogyne incognita and strong antibacterial effects against Xanthomonas oryzae . This suggests potential applications in agricultural pest control.

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The presence of the oxadiazole ring may facilitate binding to enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : The compound could interact with various receptors influencing cellular signaling pathways related to proliferation and apoptosis.

Study on Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the para position of the aromatic ring significantly enhanced biological activity. The presence of electron-withdrawing groups was crucial for achieving high potency against cancer cell lines .

Agricultural Applications

Research focused on synthesizing new oxadiazole derivatives for agricultural use revealed that specific compounds showed effective antifungal properties against Rhizoctonia solani and nematicidal activity against plant pathogens . These findings highlight the versatility of oxadiazole derivatives in both medicinal and agricultural contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.